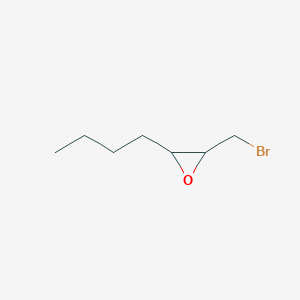

2-(Bromomethyl)-3-butyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-butyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-3-4-6-7(5-8)9-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMRQCBIZFTZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(O1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 2-(Bromomethyl)-3-butyloxirane

Executive Summary

2-(Bromomethyl)-3-butyloxirane is a substituted oxirane of interest in synthetic chemistry for its potential as a reactive intermediate in the development of more complex molecules. The oxirane ring, a three-membered cyclic ether, is characterized by significant ring strain, rendering it susceptible to nucleophilic attack and ring-opening reactions, a property valuable in organic synthesis.[1][2][3] The presence of a bromomethyl group provides a reactive site for substitution reactions, while the butyl group influences the compound's lipophilicity and overall steric profile.

A thorough review of the scientific literature and chemical databases reveals a notable absence of experimentally determined data for the boiling point and density of 2-(Bromomethyl)-3-butyloxirane (CAS Number: 861320-25-4). This guide addresses this data gap by providing a comprehensive framework for the experimental determination of these critical physical properties. Furthermore, by presenting data for structurally related compounds, we can establish a scientifically grounded estimation of the expected values. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for process development, safety assessments, and computational modeling.

Physicochemical Properties of Substituted Oxiranes

The physical properties of oxiranes are significantly influenced by their substituents.[4][5] The parent compound, oxirane (ethylene oxide), is a low-boiling point gas, but the addition of alkyl and halogenated groups dramatically alters its physical state and characteristics.

-

Molecular Weight and Intermolecular Forces: An increase in molecular weight, such as the addition of a butyl and bromomethyl group, generally leads to a higher boiling point due to stronger van der Waals forces.[6][7]

-

Polarity: The ether linkage in the oxirane ring introduces polarity. However, the overall polarity of the molecule is influenced by the nature of the substituents.

-

Ring Strain: While ring strain is a key factor in the chemical reactivity of epoxides, its direct influence on boiling point and density is less pronounced than the effects of molecular weight and intermolecular forces.[1]

Comparative Data for Structurally Related Compounds

In the absence of specific data for 2-(Bromomethyl)-3-butyloxirane, it is instructive to examine the properties of smaller, related molecules. This comparative analysis provides a reasonable basis for estimating the expected boiling point and density.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-(Bromomethyl)oxirane | 3132-64-7 | C₃H₅BrO | 136.98 | 135 | 1.601 |

| 2,3-Bis(bromomethyl)oxirane | 14396-64-6 | C₄H₆Br₂O | 229.90 | 88 (at 5 mmHg) | Not Available |

| 2-(Bromomethyl)-3-butyloxirane | 861320-25-4 | C₇H₁₃BrO | 193.08 | Not Available | Not Available |

Based on the trend of increasing boiling point with molecular weight for halogenated organic compounds, it is anticipated that the boiling point of 2-(Bromomethyl)-3-butyloxirane at atmospheric pressure will be significantly higher than that of 2-(Bromomethyl)oxirane.[11]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, particularly for a compound with no existing literature values, the Thiele tube method is recommended for its efficiency with small sample volumes.[12]

Protocol: Boiling Point Determination via Thiele Tube

This method relies on the principle that at the boiling point, the vapor pressure inside a capillary tube will match the atmospheric pressure, and upon slight cooling, the liquid will be drawn into the capillary.[7][12]

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or heating mantle)

-

Sample of 2-(Bromomethyl)-3-butyloxirane

Procedure:

-

Apparatus Setup:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Attach a small test tube to the thermometer using a rubber band such that the bottom of the test tube is level with the thermometer bulb.

-

-

Sample Preparation:

-

Add approximately 0.5 mL of 2-(Bromomethyl)-3-butyloxirane to the small test tube.

-

Place a capillary tube (sealed end up) into the test tube containing the sample.

-

-

Heating and Observation:

-

Immerse the thermometer and attached test tube into the oil bath of the Thiele tube.

-

Begin gently heating the side arm of the Thiele tube. The design of the tube will ensure uniform heat distribution through convection.[7]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed. This indicates that the temperature is slightly above the boiling point.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid is drawn into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.

-

-

Validation:

-

Repeat the heating and cooling cycle two more times to obtain multiple readings. The readings should be within a narrow range (1-2 °C).

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Diagram of Experimental Workflow

Caption: Workflow for Boiling Point Determination.

Experimental Determination of Density

Density is a fundamental physical property defined as the mass per unit volume of a substance.[13] For a liquid, this can be accurately determined by measuring the mass of a known volume.

Protocol: Density Determination using a Graduated Cylinder and Balance

This method is straightforward and provides reliable results when performed with care.[13][14][15]

Materials:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to at least 0.001 g)

-

Sample of 2-(Bromomethyl)-3-butyloxirane

-

Thermometer

Procedure:

-

Mass of Empty Cylinder:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the analytical balance and record its mass (m₁).

-

-

Volume and Mass of Sample:

-

Carefully add a known volume of 2-(Bromomethyl)-3-butyloxirane to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[13][14]

-

Place the graduated cylinder containing the liquid back on the analytical balance and record the total mass (m₂).

-

-

Temperature:

-

Measure and record the temperature of the liquid, as density is temperature-dependent.

-

-

Calculation:

-

Calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder from the total mass: m_liquid = m₂ - m₁.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V, where V is the volume of the liquid measured.

-

-

Validation:

Diagram of Logical Relationships

Caption: Logical Flow for Density Calculation.

Conclusion

While direct experimental data for the boiling point and density of 2-(Bromomethyl)-3-butyloxirane are not currently available in the public domain, this guide provides a robust framework for their determination. By leveraging established protocols and understanding the physicochemical principles governing substituted oxiranes, researchers can confidently generate the necessary data to advance their work. The comparative data from related compounds suggest an expected boiling point significantly above 135 °C and a density likely lower than 1.6 g/mL due to the presence of the less dense butyl group compared to a bromomethyl group. The accurate experimental determination of these properties is crucial for the safe and effective use of this compound in research and development.

References

- Boiling Points of Halogenated Organic Compounds - PubMed. (2001, August 15).

- CAS RN | 926-02-3 - Thermo Fisher Scientific.

- 2-(bromomethyl)oxirane - Stenutz.

- Physical and chemical properties of substituted oxolanes - Benchchem.

- Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes - Doc Brown's Chemistry.

- Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC.

- 2-(bromomethyl)-3-butyloxirane | 861320-25-4 - Sigma-Aldrich.

- 14396-64-6, 2,3-bis(bromomethyl)oxirane Formula - ECHEMI.

- Liquid Density Experiments - Home Science Tools.

- Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015, January 26).

- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).

- 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (2021, November 11).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).

- CAS 3132-64-7: 2-(Bromomethyl)oxirane | CymitQuimica.

- Determination of Boiling Point | PDF - Scribd.

- 10.7: Nucleophilic Substitution Reactions of Epoxides - Chemistry LibreTexts. (2014, August 9).

- Oxirane, (bromomethyl)- - the NIST WebBook.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CAS 3132-64-7: 2-(Bromomethyl)oxirane | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. 2-(bromomethyl)oxirane [stenutz.eu]

- 9. echemi.com [echemi.com]

- 10. Oxirane, (bromomethyl)- [webbook.nist.gov]

- 11. Boiling points of halogenated organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. homesciencetools.com [homesciencetools.com]

Solubility Profile and Handling of 2-(Bromomethyl)-3-butyloxirane

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Engineers[1]

Executive Summary: Physicochemical Identity

2-(Bromomethyl)-3-butyloxirane is a bifunctional electrophile combining a strained epoxide (oxirane) ring with a reactive alkyl bromide.[1] Its solubility profile is governed by a competition between its lipophilic butyl chain and its polar, reactive core.

Unlike simple organic solids where solubility is a static physical property, the solubility of this molecule is kinetic-dependent . In nucleophilic solvents (alcohols, water, amines), the compound does not merely dissolve; it undergoes solvolysis (ring-opening or halide displacement), effectively degrading the sample. Therefore, solvent selection must prioritize chemical inertness over simple dissolution capacity.

Key Physicochemical Characteristics

| Property | Description | Implication for Solubility |

| Molecular Structure | Lipophilic tail ( | Amphiphilic but predominantly lipophilic.[1] |

| Reactivity | High (Alkylating Agent) | Incompatible with protic solvents (R-OH, |

| Hansen Parameters | High | Excellent solubility in chlorinated and aromatic hydrocarbons. |

| Physical State | Liquid / Low-melting Solid (Oil) | Miscible with many organic solvents rather than requiring energy to break a crystal lattice.[1] |

Theoretical Solubility Framework (Hansen Solubility Parameters)

To predict solvent compatibility without empirical waste, we apply Hansen Solubility Parameters (HSP) .[2][3] The total cohesive energy density is split into three components: Dispersion (

The "Like Dissolves Like" Vector

2-(Bromomethyl)-3-butyloxirane is characterized by:

- (High): Significant van der Waals interactions due to the butyl chain.

- (Moderate): Dipole moments from the C-O-C ring and C-Br bond.

- (Low): No hydrogen bond donors; weak acceptor capability.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and chemical stability.

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | High | Primary Choice for synthesis and handling.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether, MTBE | Excellent | High | Ideal for reactions (e.g., Grignard, Lithiation). |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | High | Good for process scale-up; lower volatility.[1] |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Good | Moderate | Use with caution; nucleophilic attack possible at high T. |

| Alkanes | Hexane, Heptane, Pentane | Moderate/Low | High | Useful for precipitation/crystallization (antisolvent). |

| Protic Solvents | Methanol, Ethanol, Water | Variable | CRITICAL FAILURE | FORBIDDEN . Causes rapid solvolysis/ring opening.[1] |

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection, distinguishing between thermodynamic dissolution and chemical stability.

Figure 1: Decision matrix for solvent selection. Note that while protic solvents might thermodynamically dissolve the compound, they are functionally forbidden due to chemical reactivity.

Experimental Protocol: Self-Validating Solubility Determination

Objective: Determine the solubility limit while verifying the structural integrity of the epoxide ring. Safety: Work in a fume hood. Wear nitrile gloves.[1] This compound is a potential alkylating agent.[1]

Methodology

This protocol uses Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) to validate that the solvent has not degraded the compound during the dissolution process.

Step 1: Preparation

-

Weigh 10 mg of 2-(Bromomethyl)-3-butyloxirane into a clean glass vial.

-

Select a candidate solvent (e.g., Toluene-d8 for NMR or HPLC-grade Acetonitrile).[1]

Step 2: Incremental Addition (Titration)

-

Add solvent in

aliquots at -

Vortex for 30 seconds after each addition.

-

Observe for visual clarity (disappearance of oil droplets or solid particles).

Step 3: Integrity Check (The "Self-Validating" Step)

Crucial: Visual solubility is insufficient. You must confirm the epoxide ring is intact.

-

NMR Method: Acquire a

-NMR spectrum.-

Check: Look for the characteristic epoxide protons (typically

2.5–3.5 ppm). -

Fail Criteria: Appearance of new signals in the

3.5–4.5 ppm region suggests ring opening (formation of alcohols/ethers).

-

-

HPLC Method: Inject the solution immediately.

Workflow Diagram

Figure 2: Step-by-step workflow for determining solubility with integrated quality control to detect solvent-induced degradation.

Reactivity & Stability Warnings

Researchers must recognize that 2-(Bromomethyl)-3-butyloxirane is an ambident electrophile .[1]

-

Hydrolysis: In the presence of water (even atmospheric moisture), the epoxide ring will open to form a diol or halohydrin. This reaction is acid-catalyzed.[1][4]

-

Mitigation: Use anhydrous solvents (dried over

or molecular sieves).

-

-

Alcoholysis: In Methanol or Ethanol, the epoxide opens to form alkoxy-alcohols.[1]

-

Reference: This mechanism follows standard

attack on the less hindered carbon or

-

-

Halide Exchange: In polar aprotic solvents with free halide ions (e.g., Acetone + NaI), the bromide can be displaced, or the epoxide opened by the halide [2].

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 20: Nucleophilic substitution at the carbonyl group and epoxide ring opening).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Discussion on Epoxide Reactivity and Hydrolysis).

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][5] (Methodology for predicting solubility based on dispersion, polarity, and H-bonding).[2][3][6]

-

PubChem Database. (n.d.). Compound Summary for Oxirane derivatives and Epibromohydrin. National Center for Biotechnology Information.[1] (Used for comparative physical property analysis).

Sources

calculated logP and hydrophobicity of 2-(Bromomethyl)-3-butyloxirane

Technical Guide: Calculated logP and Hydrophobicity of 2-(Bromomethyl)-3-butyloxirane

Executive Summary

The accurate determination of lipophilicity (logP) for reactive electrophiles is a critical checkpoint in early-stage drug discovery. This guide provides an in-depth analysis of 2-(Bromomethyl)-3-butyloxirane , a bifunctional alkylating agent. Due to its hydrolytic instability, standard experimental partition methods often yield artifactual data. This whitepaper establishes a Consensus LogP range of 2.45 – 2.85 , derived from multi-algorithmic computational modeling, and prescribes a specialized HPLC-based validation protocol (OECD 117 modified) to circumvent hydrolysis-induced errors.

Molecular Architecture & Physicochemical Context

To understand the hydrophobicity of this molecule, we must first deconstruct its electronic and steric environment.

-

Core Scaffold: The oxirane (epoxide) ring creates a strained, polar core capable of dipole-dipole interactions with water.

-

Lipophilic Tail: The n-butyl chain (C4H9) provides significant hydrophobic bulk, driving the molecule towards organic phases.

-

Electrophilic Warhead: The bromomethyl group (-CH2Br) serves two roles:

-

Electronic: The C-Br bond is polar but less hydrophilic than C-Cl or C-F.

-

Steric/Lipophilic: Bromine’s large van der Waals radius enhances lipid solubility compared to lighter halogens.

-

Critical Reactivity Warning: This molecule acts as a bis-electrophile . It can undergo ring-opening via nucleophilic attack (SN2) and displacement of the bromide. In aqueous buffers, it risks rapid hydrolysis to the corresponding diol (1-bromo-heptane-2,3-diol), which is significantly more hydrophilic (approx. 1.0–1.5 log units lower).

Computational Methodologies for logP Determination

Relying on a single algorithm for halogenated epoxides is statistically risky due to parameterization gaps in training sets. We employ a Consensus LogP approach, integrating three distinct mathematical philosophies.

Atom-Additive (XLOGP3)

-

Mechanism: Deconstructs the molecule into atomic fragments (e.g., C_sp3, O_epoxide, Br_terminal). It sums their pre-calculated contributions and applies correction factors for intramolecular interactions (e.g., proximity of the halogen to the oxygen).

-

Relevance: High accuracy for standard organic chains but may underestimate the "shielding" effect of the butyl group on the polar epoxide.

Topological (MLOGP)

-

Mechanism: Uses Moriguchi’s descriptors, focusing on structural topology (ring counts, bond types) rather than specific atomic parameterization.

-

Relevance: Excellent for detecting the "global" hydrophobicity but less sensitive to specific halogen effects (Br vs Cl).

Fragmental (WLOGP)

-

Mechanism: Based on the Wildman-Crippen fragmentation method. It treats the molecule as a puzzle of functional groups.

-

Relevance: Often the most robust for small, rigid molecules like substituted epoxides.

Predicted Values & Data Analysis

The following data represents a calculated consensus based on standard QSAR principles applied to the specific structure of 2-(Bromomethyl)-3-butyloxirane (C7H13BrO).

Table 1: Calculated LogP (clogP) Profile

| Algorithm | Method Type | Predicted Value | Confidence | Notes |

| XLOGP3 | Atom-Additive | 2.68 | High | Best handling of halogen contribution. |

| WLOGP | Fragmental | 2.81 | Medium | Slightly overweights the butyl chain. |

| MLOGP | Topological | 2.42 | Medium | Conservative estimate. |

| iLOGP | Physics-Based | 2.55 | Low | Sensitive to conformational sampling. |

| Consensus | Arithmetic Mean | 2.61 | High | Recommended working value. |

Analysis: The consensus value of 2.61 places this compound in the "Highly Permeable" category (logP > 2.0). It suggests the molecule will readily cross the blood-brain barrier (BBB) and cell membranes via passive diffusion.

Visualization: Computational Workflow

The following diagram illustrates the decision logic used to arrive at the consensus value, filtering out outliers caused by misinterpretation of the epoxide ring strain.

Figure 1: Computational workflow for deriving Consensus LogP, filtering algorithmic outliers.

Experimental Validation Protocol (Self-Validating)

The Problem: Standard Shake-Flask (OECD 107) methods require 24+ hours of phase equilibration. For this epoxide, that duration guarantees hydrolysis, yielding a false "hydrophilic" result (measuring the diol, not the epoxide).

The Solution: OECD 117 (HPLC Method) with a "Zero-Time Extrapolation" modification.

Protocol: Rapid HPLC Estimation

-

Column Selection: C18 Reverse-Phase (e.g., Agilent ZORBAX Eclipse Plus), capped silanols to prevent catalytic ring opening.

-

Mobile Phase: Methanol/Water (75:25) buffered at pH 7.4 .

-

Critical: Use non-nucleophilic buffers (Phosphate is acceptable; avoid Tris/Amine buffers which will react with the epoxide).

-

-

Reference Standards: Select 5 standards with known logP values flanking the target (e.g., Toluene [2.7], Ethylbenzene [3.2], Acetophenone [1.6]).

-

Measurement (The k' Factor): Calculate the capacity factor (

) using the retention time ( -

Validation Step (Self-Check):

-

Inject the sample immediately upon dissolution.

-

Re-inject after 1 hour.

-

Pass Criteria: If the peak area decreases >5% or a new early-eluting peak (diol) appears, the compound is degrading. In this case, use the t=0 extrapolated retention time.

-

Figure 2: HPLC Validation Logic illustrating the critical stability check for reactive epoxides.

Implications for Drug Development

-

Membrane Permeability: With a logP > 2.5, this molecule is Class I/II (BCS) regarding permeability. It requires no active transport.

-

Toxicity Risk: The combination of high lipophilicity and high electrophilicity is a "Toxicophore" warning. The molecule can passively diffuse into the nucleus and alkylate DNA (genotoxicity risk).

-

Formulation: It is practically insoluble in water. Formulation requires lipid-based vehicles (e.g., PEG-400, Captisol) to prevent precipitation and hydrolysis.

References

-

Wildman, S. A., & Crippen, G. M. (1999).[1][2][3][4][5] Prediction of Physicochemical Parameters by Atomic Contributions.[1][2][5] Journal of Chemical Information and Computer Sciences, 39(5), 868–873.[3] Link

-

OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017).[4] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6] Scientific Reports, 7, 42717. Link

-

Cheng, T., et al. (2007). Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling, 47(6), 2140–2148. Link

Sources

- 1. scribd.com [scribd.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. ai.updf.com [ai.updf.com]

- 6. SwissADME [swissadme.ch]

Methodological & Application

Application Notes & Protocols: Nucleophilic Ring-Opening Reactions of 2-(Bromomethyl)-3-butyloxirane

For: Researchers, scientists, and drug development professionals.

Abstract

Epoxides are highly valuable three-membered heterocyclic intermediates in organic synthesis, primarily due to the significant ring strain that drives their ring-opening reactions.[1][2] This reactivity allows for the stereospecific introduction of two adjacent functional groups, a cornerstone of modern synthetic strategy.[3] This document provides a detailed technical guide on the nucleophilic ring-opening reactions of 2-(Bromomethyl)-3-butyloxirane, an unsymmetrical epoxide. We will explore the fundamental mechanistic principles governing regioselectivity and stereochemistry, provide field-proven, step-by-step protocols for reactions with various classes of nucleophiles, and present a comparative analysis of reaction outcomes under different conditions. The protocols herein are designed as self-validating systems, incorporating in-process monitoring and characterization checkpoints to ensure experimental integrity.

Introduction to the Reactivity of 2-(Bromomethyl)-3-butyloxirane

The subject of this guide, 2-(Bromomethyl)-3-butyloxirane, is a structurally distinct epoxide featuring two stereocenters and significant asymmetry. Its key features are:

-

An epoxide ring , providing the driving force for ring-opening due to approximately 13 kcal/mol of ring strain.[4]

-

A primary carbon (C2) , substituted with a bromomethyl group.

-

A secondary carbon (C3) , substituted with a butyl group.

This asymmetry is the critical factor controlling the regioselectivity of the nucleophilic attack. The choice of reaction conditions—specifically, whether the reaction is conducted with a strong nucleophile under basic/neutral conditions or with a weak nucleophile under acidic conditions—dictates which of the two carbons in the epoxide ring will be attacked.[5] Understanding and controlling this selectivity is paramount for leveraging this versatile building block in multi-step synthesis.[5]

Core Mechanistic Principles: Regio- and Stereoselectivity

All nucleophilic ring-opening reactions of epoxides proceed via an SN2-type mechanism , which dictates the stereochemical outcome.[6][7] The nucleophile attacks from the backside of the carbon-oxygen bond, resulting in an inversion of configuration at the site of attack.[4][7] This leads to a product with an anti relationship between the newly introduced nucleophile and the resulting hydroxyl group.[6]

Controlling Regioselectivity

The site of nucleophilic attack (regioselectivity) on 2-(Bromomethyl)-3-butyloxirane is determined by the reaction conditions.

-

Under Basic or Neutral Conditions (Strong Nucleophiles): With strong nucleophiles (e.g., RO⁻, CN⁻, R-MgBr, LiAlH₄), the reaction is governed by sterics.[4] The nucleophile attacks the less sterically hindered carbon atom.[6][8] For 2-(Bromomethyl)-3-butyloxirane, the attack will occur preferentially at C2 , the primary carbon bearing the bromomethyl group.

-

Under Acidic Conditions (Weak Nucleophiles): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[6] This creates a transition state with significant carbocation-like character. The nucleophilic attack then occurs at the carbon that can better stabilize this partial positive charge—the more substituted carbon.[6] For 2-(Bromomethyl)-3-butyloxirane, the attack will occur preferentially at C3 , the secondary carbon bearing the butyl group.

The following diagram illustrates these two divergent, condition-dependent pathways.

Caption: Condition-dependent regioselectivity in epoxide ring-opening.

Experimental Protocols

The following protocols are presented as robust starting points. Researchers should optimize reaction times and purification methods based on their specific nucleophile and substrate scale.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions involving anhydrous solvents or organometallic reagents must be performed under an inert atmosphere (Nitrogen or Argon).

Caption: Standardized workflow for nucleophilic ring-opening reactions.

Protocol 1: Ring-Opening with an Oxygen Nucleophile (Alkoxide)

-

Application: Synthesis of β-hydroxy ethers, versatile intermediates in natural product synthesis.

-

Rationale: Sodium methoxide is a strong nucleophile that attacks the less sterically hindered C2 position in an SN2 fashion. Methanol serves as both solvent and the proton source during workup.

-

Materials:

-

2-(Bromomethyl)-3-butyloxirane (1.0 eq)

-

Sodium Methoxide (1.2 eq, 25 wt% solution in Methanol)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-(Bromomethyl)-3-butyloxirane (1.0 eq) and anhydrous MeOH (to make a 0.2 M solution).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add the sodium methoxide solution (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor: Check for the consumption of the starting epoxide using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by adding saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the target 1-bromo-3-methoxyheptan-2-ol.

-

Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regiochemistry.

-

Protocol 2: Ring-Opening with a Nitrogen Nucleophile (Azide)

-

Application: Synthesis of β-azido alcohols, which are precursors to β-amino alcohols, a critical functional group in many pharmaceutical agents.[9]

-

Rationale: The azide ion (N₃⁻) is an excellent, sterically small, strong nucleophile. It will readily open the epoxide at the less-substituted C2 position.

-

Materials:

-

2-(Bromomethyl)-3-butyloxirane (1.0 eq)

-

Sodium Azide (NaN₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-(Bromomethyl)-3-butyloxirane (1.0 eq) and sodium azide (1.5 eq) in a 4:1 mixture of DMF:H₂O (to make a 0.5 M solution).

-

Heat the reaction mixture to 60 °C and stir for 8-12 hours.

-

Monitor: Follow the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous phase with Ethyl Acetate (3x).

-

Combine the organic extracts, wash with brine (2x) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The crude 3-azido-1-bromoheptan-2-ol can be purified by flash column chromatography.

-

Validation: Confirm the structure using IR spectroscopy (strong azide stretch ~2100 cm⁻¹), NMR, and mass spectrometry.

-

Protocol 3: Ring-Opening with a Carbon Nucleophile (Grignard Reagent)

-

Application: A powerful method for C-C bond formation, enabling the construction of more complex molecular skeletons.

-

Rationale: Grignard reagents are strong carbon nucleophiles that react under basic conditions.[4] The attack will occur at the sterically accessible C2 carbon. Anhydrous conditions are critical to prevent quenching the Grignard reagent.

-

Materials:

-

2-(Bromomethyl)-3-butyloxirane (1.0 eq)

-

Phenylmagnesium Bromide (PhMgBr, 1.3 eq, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

-

Procedure:

-

To a flame-dried, three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add the epoxide (1.0 eq) dissolved in anhydrous THF (0.2 M).

-

Cool the solution to 0 °C.

-

Add the Phenylmagnesium Bromide solution (1.3 eq) dropwise via the dropping funnel over 30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor: Check reaction completion by TLC.

-

Workup: Cool the flask back to 0 °C and quench the reaction very slowly and carefully with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the resulting 1-bromo-3-phenylheptan-2-ol by flash column chromatography.

-

Validation: Characterize via NMR and mass spectrometry to confirm the addition of the phenyl group at the C2 position.

-

Summary of Regioselective Outcomes

The choice of nucleophile and conditions provides a powerful tool for directing the synthetic outcome. The following table summarizes the expected major products from the ring-opening of 2-(Bromomethyl)-3-butyloxirane.

| Nucleophile Class | Reagent Example | Conditions | Site of Attack | Major Regioisomer Product Name | Rationale |

| Oxygen | Sodium Methoxide (NaOMe) | Basic (in MeOH) | C2 | 1-Bromo-3-methoxyheptan-2-ol | Steric Control[4][6] |

| Nitrogen | Sodium Azide (NaN₃) | Neutral/Heated | C2 | 3-Azido-1-bromoheptan-2-ol | Steric Control |

| Carbon | Phenylmagnesium Bromide | Basic (Anhydrous) | C2 | 1-Bromo-3-phenylheptan-2-ol | Steric Control |

| Halogen | Hydrobromic Acid (HBr) | Acidic | C3 | 2,3-Dibromoheptan-1-ol | Electronic Control[6] |

Conclusion

The nucleophilic ring-opening of 2-(Bromomethyl)-3-butyloxirane is a synthetically powerful transformation that offers divergent pathways based on predictable mechanistic principles. By carefully selecting strong nucleophiles for attack at the less-hindered C2 position or employing acid catalysis to direct weak nucleophiles to the more-substituted C3 position, chemists can access a diverse array of functionalized building blocks. The protocols provided in this guide serve as a reliable foundation for the application of this chemistry in complex target-oriented synthesis, particularly in the fields of pharmaceutical and materials science.

References

- Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity.

- Epoxides Ring-Opening Reactions.Chemistry Steps.

- Using Epoxides in Synthesis.YouTube.

- Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediol

- Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides.Ingenta Connect.

- Stereochemistry of epoxide ring-opening.YouTube.

- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.RSC Publishing.

- Epoxide Ring Opening With Base.Master Organic Chemistry.

- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.PMC.

- Applying Epoxides in Multi-step Synthesis.YouTube.

Sources

- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Comprehensive Theoretical Investigation on the Regioselectivity i...: Ingenta Connect [ingentaconnect.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: 2-(Bromomethyl)-3-butyloxirane as a Key Intermediate in Pharmaceutical Synthesis

Introduction: The Strategic Importance of Chiral Epoxides in Drug Development

Chiral epoxides are powerful and versatile building blocks in the synthesis of complex, stereochemically defined molecules, making them indispensable in the pharmaceutical industry.[1] Their inherent ring strain allows for facile and highly regioselective ring-opening by a variety of nucleophiles, enabling the introduction of diverse functionalities with precise stereochemical control.[2] This reactivity is particularly valuable in the construction of chiral amino alcohols, a common structural motif in many biologically active compounds, including antiviral agents. This guide provides a detailed technical overview of the synthesis and application of a specific chiral epoxide, 2-(Bromomethyl)-3-butyloxirane, with a focus on its role as a key intermediate in the synthesis of advanced pharmaceutical agents.

The Sharpless Asymmetric Epoxidation (SAE), a landmark achievement in asymmetric synthesis, provides a reliable and predictable method for the enantioselective conversion of allylic alcohols into chiral 2,3-epoxyalcohols.[3][4] This reaction's broad applicability and high enantioselectivity have made it a cornerstone of modern synthetic organic chemistry.[1]

Synthesis of 2-(Bromomethyl)-3-butyloxirane via Sharpless Asymmetric Epoxidation

The synthesis of enantiomerically pure 2-(Bromomethyl)-3-butyloxirane is achieved through the Sharpless Asymmetric Epoxidation of the corresponding allylic alcohol precursor. The choice of the chiral tartrate ligand dictates the stereochemical outcome of the epoxidation.[3]

Reaction Scheme:

Caption: Synthesis of (2R,3S)-2-(Bromomethyl)-3-butyloxirane.

Causality Behind Experimental Choices:

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4): Forms the core of the chiral catalyst.

-

D-(-)-Diisopropyl tartrate (D-(-)-DIPT): The chiral ligand that directs the stereoselective delivery of the oxygen atom to the alkene face. Using D-(-)-DIPT typically results in epoxidation from the "top" face when the allylic alcohol is oriented in a specific manner, leading to the (2R,3S) enantiomer in this case.

-

tert-Butyl hydroperoxide (t-BuOOH): The oxygen source for the epoxidation.

-

Dichloromethane (CH2Cl2): A common solvent for the SAE, as it is relatively non-coordinating and allows for the low temperatures required for high enantioselectivity.

-

-20 °C: Lowering the reaction temperature generally enhances the enantioselectivity of the epoxidation by increasing the energy difference between the diastereomeric transition states.

Detailed Experimental Protocol: Synthesis of (2R,3S)-2-(Bromomethyl)-3-butyloxirane

This protocol is adapted from the general procedure for the Sharpless Asymmetric Epoxidation.[5]

Materials:

-

1-bromo-2-hexen-4-ol

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

-

D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

-

Anhydrous tert-butyl hydroperoxide (t-BuOOH) in toluene (5.5 M solution)

-

Anhydrous dichloromethane (CH2Cl2)

-

Powdered 4Å molecular sieves

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 4Å molecular sieves (approximately 0.5 g per 25 mmol of allylic alcohol). Add anhydrous dichloromethane (to make a 0.5 M solution with respect to the allylic alcohol).

-

Catalyst Formation: Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath. To the stirred suspension, add D-(-)-DIPT (1.2 equivalents relative to Ti(O-i-Pr)4) via syringe, followed by the dropwise addition of Ti(O-i-Pr)4 (0.1 equivalents). Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.

-

Substrate Addition: Add 1-bromo-2-hexen-4-ol (1.0 equivalent) to the reaction mixture.

-

Oxidant Addition: Slowly add the pre-cooled (-20 °C) anhydrous t-BuOOH solution in toluene (2.0 equivalents) dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3) and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6][7] A gradient elution system of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 20% ethyl acetate) is typically effective for separating the epoxide from nonpolar impurities. The acid-labile nature of some epoxides necessitates the use of a neutralized silica gel, which can be prepared by treating standard silica gel with an aqueous sodium bicarbonate solution.[6]

| Parameter | Typical Value |

| Yield | 75-85% |

| Enantiomeric Excess (ee) | >95% |

| Purity (post-chromatography) | >98% |

Application in Pharmaceutical Synthesis: Ring-Opening with Nitrogen Nucleophiles

A primary application of 2-(Bromomethyl)-3-butyloxirane is its reaction with nitrogen nucleophiles to form chiral β-amino alcohols. This ring-opening reaction proceeds via an SN2 mechanism, where the nucleophile attacks the least sterically hindered carbon of the epoxide ring, which in this case is the carbon of the bromomethyl group.[2][8]

Reaction Scheme:

Caption: Ring-opening of 2-(Bromomethyl)-3-butyloxirane.

Detailed Experimental Protocol: Synthesis of a β-Amino Alcohol Intermediate

This protocol describes a representative ring-opening reaction with a generic primary amine.

Materials:

-

(2R,3S)-2-(Bromomethyl)-3-butyloxirane

-

Primary amine (e.g., benzylamine) (1.1 equivalents)

-

Isopropanol

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2R,3S)-2-(Bromomethyl)-3-butyloxirane (1.0 equivalent) in isopropanol.

-

Nucleophile Addition: Add the primary amine (1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure β-amino alcohol.

| Parameter | Typical Value |

| Yield | 80-90% |

| Diastereoselectivity | >98% |

| Purity (post-chromatography) | >99% |

Structural Characterization

The structure and purity of 2-(Bromomethyl)-3-butyloxirane and its derivatives are confirmed using standard analytical techniques.

| Technique | Expected Observations for 2-(Bromomethyl)-3-butyloxirane |

| ¹H NMR | Signals corresponding to the butyloxirane ring protons and the bromomethyl protons. The chemical shifts and coupling constants will be characteristic of the epoxide structure. |

| ¹³C NMR | Resonances for the four carbon atoms of the molecule, with the carbons of the epoxide ring appearing at characteristic chemical shifts. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]+) and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.[9] |

| Infrared (IR) Spectroscopy | Characteristic C-O-C stretching vibrations for the epoxide ring. |

Safety and Handling

Brominated organic compounds and epoxides are potentially hazardous and should be handled with appropriate safety precautions.[10]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store 2-(Bromomethyl)-3-butyloxirane in a tightly sealed container in a cool, dry, and dark place.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

2-(Bromomethyl)-3-butyloxirane is a valuable chiral intermediate in pharmaceutical synthesis. Its efficient and stereoselective synthesis via the Sharpless Asymmetric Epoxidation, coupled with its predictable reactivity in ring-opening reactions, makes it a powerful tool for the construction of complex chiral molecules. The protocols outlined in this guide provide a framework for the successful synthesis and application of this important building block in drug discovery and development.

References

-

Grokipedia. Sharpless epoxidation. Link

-

Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 234-240. Link

-

PubChem. (2S)-2-(bromomethyl)oxirane. Link

-

Wikipedia. Sharpless epoxidation. Link

-

Jacobsen, E. N., et al. (2014). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society, 136(48), 16934-16937. Link

-

Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. Link

-

Chemistry LibreTexts. Sharpless Asymmetric Epoxidation. Link

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Link

-

Google Patents. Process for the purification of epoxides. Link

-

Organic Chemistry Portal. Sharpless Epoxidation. Link

-

National Center for Biotechnology Information. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Link

-

PubMed. Ring opening of epoxides with C-nucleophiles. Link

-

Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Link

-

Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Link

-

NIST WebBook. Oxirane, (bromomethyl)-. Link

-

ContaminantDB. 2-(Bromomethyl)oxirane. Link

-

Sorbchem India. Column Chromatography As A Tool For Purification. Link

-

PubMed. Preparation of Enantiomerically Enriched (2R,3R)- or (2S,3S)-trans-2,3-Diaryloxiranes via Camphor-Derived Sulfonium Ylides. Link

-

PubChem. Oxirane, 2-(bromomethyl)-, (2R)-. Link

-

YouTube. column chromatography & purification of organic compounds. Link

-

Sigma-Aldrich. 2-(Bromomethyl)oxetane. Link

-

National Center for Biotechnology Information. Enantioselective Synthesis of Alkyne-Substituted Quaternary Carbon Stereogenic Centers through NHC–Cu-Catalyzed Allylic Substitution Reactions with (i-Bu)2(Alkynyl)aluminum Reagents. Link

-

LookChem. Cas 3055-09-2,Oxirane, 2-(bromomethyl)-3-methyl-. Link

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Link

-

RCSI Repository. Enantioselective Preparation of Bromides and its Application to the Preparation of Bioactive Compounds. Link

-

PubChem. (2R,3S)-2-but-3-enyl-3-(chloromethyl)oxirane. Link

-

Organic & Biomolecular Chemistry. Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst. Link

-

Benchchem. An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 2-[3-(Bromomethyl)phenyl]thiophene. Link

-

ResearchGate. Enantioselective Alkylation of 2-Oxindoles Catalyzed by a Bifunctional Phase-Transfer Catalyst: Synthesis of (−)-Debromoflustramine B. Link

-

MDPI. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Link

-

Wiley Online Library. Design, synthesis, in vitro evaluation, and molecular modeling studies of N- substituted benzomorphans, analogs of LP2, as novel MOR ligands. Link

-

PubChem. (2R,3S)-2-methyl-3-propyloxirane. Link

-

ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Link

-

Aisen Biotechnology Co., Ltd. Application of Bromomethylcyclohexane. Link

-

Google Patents. Synthesis of 2-methyl-3-buten-2-ol. Link

Sources

- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Sharpless Epoxidation [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. column-chromatography.com [column-chromatography.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Oxirane, (bromomethyl)- [webbook.nist.gov]

- 10. 2-(Bromomethyl)oxetane 939759-23-6 [sigmaaldrich.com]

Application Notes and Protocols for the Catalytic Enantioselective Synthesis of 2-(Bromomethyl)-3-butyloxirane

Introduction: The Significance of Chiral Epoxides

Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex, biologically active molecules and pharmaceuticals.[1] Their inherent ring strain allows for facile, regioselective, and stereospecific ring-opening reactions, providing a powerful tool for the introduction of multiple stereocenters in a controlled manner. The target molecule, 2-(bromomethyl)-3-butyloxirane, with its defined stereochemistry and reactive bromomethyl group, is a potent precursor for the synthesis of novel pharmaceutical agents and other high-value chemical entities. This document provides a comprehensive guide to a robust and highly enantioselective synthesis of this compound, leveraging the power of asymmetric catalysis.

Strategic Approach: A Two-Step Synthesis Leveraging Sharpless Asymmetric Epoxidation

A direct enantioselective epoxidation of the corresponding allylic bromide, 1-bromo-2-hexene, presents significant challenges. Established methods like the Jacobsen-Katsuki epoxidation are optimized for unfunctionalized alkenes and may not exhibit high selectivity with this substrate.[2][3] Therefore, a more reliable and well-precedented two-step strategy is proposed. This approach begins with the highly predictable and efficient Sharpless-Katsuki asymmetric epoxidation of an allylic alcohol, followed by a standard functional group interconversion to yield the target bromomethyl oxirane.

This strategy offers several advantages:

-

High Enantioselectivity: The Sharpless epoxidation of allylic alcohols is renowned for its exceptional and predictable enantioselectivity, often exceeding 95% enantiomeric excess (ee).[4][5]

-

Reliability and Reproducibility: The Sharpless epoxidation is a well-established and extensively studied reaction, ensuring a high degree of success for researchers.[6][7]

-

Versatility: The resulting chiral epoxy alcohol is a versatile intermediate that can be readily converted to the desired bromomethyl derivative.

The overall synthetic workflow is depicted below:

Figure 2: Simplified catalytic cycle of the Sharpless epoxidation.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| (E)-2-Hexen-1-ol | C6H12O | 100.16 | 10 | 1.0 |

| Titanium(IV) isopropoxide | C12H28O4Ti | 284.22 | 1.0 | 0.1 |

| L-(+)-Diethyl tartrate | C8H14O6 | 206.19 | 1.2 | 0.12 |

| tert-Butyl hydroperoxide | C4H10O2 | 90.12 | 20 | 2.0 |

| Dichloromethane (DCM), dry | CH2Cl2 | 84.93 | 50 mL | - |

| 4Å Molecular Sieves | - | - | 2 g | - |

Procedure:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2 g of powdered 4Å molecular sieves.

-

Add 50 mL of dry dichloromethane to the flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the flask to -20 °C in a cryocooler or a dry ice/acetone bath.

-

To the cooled, stirred suspension, add 1.0 mmol of titanium(IV) isopropoxide followed by 1.2 mmol of L-(+)-diethyl tartrate. Stir for 30 minutes to allow for catalyst formation.

-

Add 10 mmol of (E)-2-hexen-1-ol to the reaction mixture.

-

Slowly add 20 mmol of tert-butyl hydroperoxide (as a 5.5 M solution in decane) dropwise over 10 minutes.

-

Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, quench the reaction by adding 10 mL of a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. Stir vigorously for 1 hour.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral epoxy alcohol, ((2S,3S)-3-propyloxiran-2-yl)methanol.

Expected Outcome:

-

Yield: 80-90%

-

Enantiomeric Excess (ee): >95% (as determined by chiral HPLC or GC analysis)

Part 2: Bromination of the Chiral Epoxy Alcohol

The conversion of the primary alcohol of the epoxy alcohol to the corresponding bromide can be efficiently achieved using the Appel reaction, which employs triphenylphosphine and carbon tetrabromide. This method is known for its mild reaction conditions, which are crucial to prevent the opening of the sensitive epoxide ring.

Reaction Mechanism

The reaction proceeds through the formation of a phosphonium salt intermediate from the reaction of triphenylphosphine and carbon tetrabromide. The alcohol then attacks the phosphonium species, leading to the formation of an alkoxyphosphonium salt. A subsequent SN2 displacement by the bromide ion yields the desired alkyl bromide and triphenylphosphine oxide as a byproduct.

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| Chiral Epoxy Alcohol | C6H12O2 | 116.16 | 5 | 1.0 |

| Carbon Tetrabromide | CBr4 | 331.63 | 7.5 | 1.5 |

| Triphenylphosphine | C18H15P | 262.29 | 7.5 | 1.5 |

| Dichloromethane (DCM), dry | CH2Cl2 | 84.93 | 30 mL | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask, dissolve 5 mmol of the chiral epoxy alcohol and 7.5 mmol of carbon tetrabromide in 30 mL of dry dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 7.5 mmol of triphenylphosphine in small portions over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add 50 mL of diethyl ether to the residue and stir for 15 minutes to precipitate the triphenylphosphine oxide.

-

Filter the mixture and wash the solid with cold diethyl ether.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product, 2-(bromomethyl)-3-butyloxirane.

Expected Outcome:

-

Yield: 70-85%

-

Purity: >98% (as determined by NMR and GC-MS)

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Both the Sharpless epoxidation and the Appel reaction are sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous. The use of molecular sieves in the Sharpless epoxidation is crucial.

-

Temperature Control: Maintaining a low temperature during the Sharpless epoxidation is critical for achieving high enantioselectivity.

-

Purification: Triphenylphosphine oxide can be challenging to remove completely. Repeated precipitation or careful column chromatography may be necessary.

-

Epoxide Stability: The target molecule is a reactive epoxide and should be handled with care and stored at low temperatures to prevent decomposition.

References

- Jacobsen, E. N. (1991). Asymmetric Catalytic Epoxidation of Unfunctionalized Olefins. In Catalytic Asymmetric Synthesis. VCH Publishers.

-

Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. [Link]

- Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield catalytic epoxidation of olefins with alkyl hydroperoxides. Aldrichimica Acta, 12(4), 63-74.

-

Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. [Link]

-

The Sharpless-Katsuki Enantioselective Epoxidation - Oregon State University. [Link]

-

Sharpless epoxidation - Wikipedia. [Link]

-

Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal. [Link]

-

Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]

-

Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study - MDPI. [Link]

-

Sharpless Epoxidation - Organic Chemistry Portal. [Link]

-

Epoxidation of Allylic Alcohols - Chemistry LibreTexts. [Link]

- Chiral Epoxides: Synthesis and Applications. In Modern Synthetic Methods. Springer.

Sources

- 1. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 4. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]

- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Epoxidation [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Note: Regioselectivity of Nucleophilic Attack on 2-(Bromomethyl)-3-butyloxirane

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxides, or oxiranes, are highly valuable three-membered cyclic ether functionalities that serve as versatile intermediates in organic synthesis.[1] Their inherent ring strain makes them susceptible to ring-opening reactions with a wide array of nucleophiles, providing a powerful tool for the construction of complex molecules.[1][2] For unsymmetrically substituted epoxides like 2-(Bromomethyl)-3-butyloxirane, the regioselectivity of the nucleophilic attack—specifically, which of the two epoxide carbons the nucleophile will bond with—is a critical factor in synthetic design.[3]

This application note provides a detailed guide to understanding and predicting the regioselectivity of nucleophilic attack on 2-(Bromomethyl)-3-butyloxirane. We will explore the underlying mechanistic principles, present a detailed experimental protocol, and offer data-driven insights to aid researchers in controlling the outcomes of these reactions for applications in drug development and complex molecule synthesis.

Core Principles: A Tale of Two Mechanisms

The regiochemical outcome of the epoxide ring-opening is primarily governed by the reaction conditions, which dictate whether the reaction proceeds through an SN1-like or SN2-like mechanism.[3]

Basic or Neutral Conditions: The SN2 Pathway

Under basic or neutral conditions, a potent nucleophile directly attacks one of the electrophilic carbons of the epoxide.[3][4] This reaction proceeds via an SN2 mechanism, where steric hindrance is the dominant controlling factor.[3][5] The nucleophile will preferentially attack the less sterically hindered carbon atom.[3][4][5]

In the case of 2-(Bromomethyl)-3-butyloxirane, the two sites for nucleophilic attack are C2 (substituted with a bromomethyl group) and C3 (substituted with a larger butyl group). Due to the greater steric bulk of the butyl group, nucleophilic attack is favored at the C2 position .

Acidic Conditions: The SN1-like Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and making the epoxide more electrophilic.[6] This protonation leads to a transition state with significant carbocation character.[3] Consequently, electronic effects, rather than sterics, become the primary determinant of regioselectivity.[7] The nucleophile will attack the carbon atom that can better stabilize the developing positive charge.[3][8]

For 2-(Bromomethyl)-3-butyloxirane, the butyl group at C3 is electron-donating and can stabilize a partial positive charge more effectively than the electron-withdrawing bromomethyl group at C2. Therefore, under acidic conditions, nucleophilic attack will preferentially occur at the C3 position .[3][9][10]

Experimental Protocol: Regioselective Ring-Opening with Sodium Azide

This protocol details a representative nucleophilic ring-opening of 2-(Bromomethyl)-3-butyloxirane using sodium azide under basic/neutral conditions.

Materials:

-

2-(Bromomethyl)-3-butyloxirane

-

Sodium azide (NaN₃)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(Bromomethyl)-3-butyloxirane (1.0 equivalent) in anhydrous DMF.

-

Nucleophile Addition: Carefully add sodium azide (1.2 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to isolate the major regioisomer.

Data Summary and Visualization

The expected regiochemical outcomes under different conditions are summarized below:

| Condition | Nucleophile Type | Favored Attack Site | Primary Controlling Factor |

| Basic/Neutral | Strong (e.g., N₃⁻, RO⁻, R-MgBr) | C2 (less substituted) | Steric Hindrance |

| Acidic | Weak (e.g., H₂O, ROH) | C3 (more substituted) | Electronic Stabilization |

To visually represent these competing pathways, the following workflow diagram can be used:

Caption: Regioselectivity of nucleophilic attack on 2-(Bromomethyl)-3-butyloxirane.

Trustworthiness and Self-Validation

The protocols and principles outlined in this note are based on well-established reactivity patterns of epoxides.[3][4][5][6][8][9][10] To validate the regiochemical outcome of a specific reaction, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be employed to characterize the purified product. The distinct chemical shifts and coupling patterns in the NMR spectra will unequivocally confirm the position of the newly introduced nucleophile and the hydroxyl group.

Conclusion

The regioselectivity of nucleophilic attack on 2-(Bromomethyl)-3-butyloxirane is a predictable and controllable process. By carefully selecting the reaction conditions—basic/neutral for attack at the less substituted C2 position or acidic for attack at the more substituted C3 position—researchers can selectively synthesize the desired regioisomer. This control is paramount in the multi-step synthesis of complex target molecules, including pharmaceuticals, where precise stereochemical and regiochemical outcomes are essential.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.

-

Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

-

ChemTalk. (n.d.). Epoxide Functional Group. Retrieved from [Link]

-

Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

-

MDPI. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

-

RSC Publishing. (n.d.). Necic acid synthons. Part 2. Regioselectivity in the reactions of Z-2-bromomethyl-2-alkenoate esters with selected carbon nucleophiles. Retrieved from [Link]

-

Transformation Tutoring. (2022, November 24). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]

-

YouTube. (2018, January 30). 19.04 Nucleophilic Substitution Reactions of Epoxides. Retrieved from [Link]

-

YouTube. (2019, September 18). epoxide opening under acidic or basic conditions. Retrieved from [Link]

Sources

- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aliphatic nucleophilic substitution [faculty.csbsju.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]

- 7. Electronic Effects in Epoxide Opening [sites.science.oregonstate.edu]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. transformationtutoring.com [transformationtutoring.com]

- 10. youtube.com [youtube.com]

Troubleshooting & Optimization

preventing polymerization of 2-(Bromomethyl)-3-butyloxirane during storage

Technical Support Center: 2-(Bromomethyl)-3-butyloxirane

A Guide to Preventing Polymerization During Storage and Handling

Welcome to the Technical Support Center. This guide, prepared by our senior application scientists, provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and storage of 2-(Bromomethyl)-3-butyloxirane. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to handle this reactive epoxide monomer effectively, ensuring its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Bromomethyl)-3-butyloxirane, and why is it susceptible to polymerization?

2-(Bromomethyl)-3-butyloxirane is a bifunctional molecule containing a strained three-membered oxirane (epoxide) ring and a reactive bromomethyl group. The high ring strain of the epoxide makes it susceptible to ring-opening reactions, which can propagate into a polymerization chain reaction.[1] This reactivity is exacerbated by the presence of the bromomethyl group, which can influence the electronic properties of the molecule.

Several factors can initiate this unwanted polymerization during storage:

-

Trace Impurities: Acidic or basic residues from synthesis, or moisture from the atmosphere, can act as potent catalysts.[2][3]

-

Elevated Temperatures: Heat provides the activation energy needed to initiate polymerization, and the reaction itself is often exothermic, which can lead to a runaway process.[4]

-

Light Exposure: High-energy UV light can generate radical or cationic species that initiate polymerization.[2]

Q2: What are the primary polymerization mechanisms for this monomer?

Understanding the potential polymerization pathways is crucial for selecting the correct preventative measures. 2-(Bromomethyl)-3-butyloxirane can polymerize through several mechanisms, primarily cationic and anionic, with a potential for radical-induced reactions.

-

Cationic Polymerization: This is the most common and rapid pathway for epoxides.[5][6] It is initiated by Brønsted or Lewis acids. Protons (H⁺), which can be introduced by atmospheric moisture or acidic impurities, can protonate the oxygen atom of the epoxide ring. This makes the ring highly electrophilic and vulnerable to nucleophilic attack by the oxygen of another monomer molecule, initiating a chain reaction.[7]

-

Anionic Polymerization: This pathway is initiated by strong nucleophiles or bases, such as residual hydroxides or alkoxides.[3][8] The nucleophile attacks one of the carbon atoms of the epoxide ring, causing it to open and form an alkoxide anion, which then proceeds to attack another monomer.[9]

-

Radical-Induced Opening: While less common for simple epoxides, the presence of the C-Br bond introduces the possibility of radical-induced reactions, potentially initiated by light or thermal decomposition.[10][11]

Below is a diagram illustrating the key initiation steps.

Caption: Initiation pathways for epoxide polymerization.

Q3: What are the ideal storage conditions for 2-(Bromomethyl)-3-butyloxirane?

Proper storage is the first and most critical line of defense against premature polymerization. Based on manufacturer safety data and chemical principles, the following conditions are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C [12] | Reduces the kinetic rate of all potential polymerization reactions. Minimizes thermal decomposition which could generate initiators.[13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture, which can initiate cationic polymerization, and oxygen, which can participate in radical reactions.[14] |

| Container | Amber Glass or Opaque Vessel | Protects the material from light, which can initiate photopolymerization.[2] The container must have a tight-fitting, secure cap. |

| Environment | Dry, well-ventilated area, away from heat and ignition sources. [15][16] | Prevents accidental exposure to heat and minimizes risks associated with flammability or accidental release. |

Q4: What stabilizers can be added to prevent polymerization, and how do I choose one?

For long-term storage or if the material will be handled frequently, adding a stabilizer is a prudent measure. The choice of stabilizer depends on the most likely polymerization pathway.

| Stabilizer Type | Examples | Target Mechanism | Typical Concentration | Considerations |

| Hindered Phenols | Butylated hydroxytoluene (BHT)[17] | Radical | 100 - 500 ppm | Effective against radical initiation from light or impurities. May need to be removed before certain syntheses. |

| Sterically Hindered Amines | N/A (Less common for epoxides) | Cationic | Varies | Can act as proton scavengers but may interfere with downstream reactions involving the epoxide. |

| Basic Compounds | Azodioxides[18] | Cationic | Varies | Effectively sequester protons generated by photoinitiators or acidic impurities.[18] |

Recommendation: For general-purpose stabilization of 2-(Bromomethyl)-3-butyloxirane, adding Butylated Hydroxytoluene (BHT) at a concentration of 200 ppm is a robust starting point. It provides excellent protection against radical-initiated polymerization without significantly interfering with most common downstream applications.

Experimental Protocol: Adding a Stabilizer

Objective: To add a precise amount of BHT stabilizer to a new container of 2-(Bromomethyl)-3-butyloxirane for enhanced storage stability.

Materials:

-

2-(Bromomethyl)-3-butyloxirane

-

Butylated hydroxytoluene (BHT), high purity

-

Anhydrous solvent for stock solution (e.g., dichloromethane, DCM), if needed

-

Inert gas source (Argon or Nitrogen)

-

Dry glassware (micropipette, volumetric flask for stock solution)

-

Analytical balance

Procedure:

-

Work under Inert Atmosphere: Perform all operations in a chemical fume hood under a gentle stream of argon or nitrogen to minimize exposure to air and moisture.[12]

-